molecular formula C11H14N2O3 B1531878 (6-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone CAS No. 2069886-62-8

(6-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone

Cat. No.: B1531878
CAS No.: 2069886-62-8
M. Wt: 222.24 g/mol
InChI Key: CQQRRVPMMIWIMT-UHFFFAOYSA-N
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Description

(6-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group at the 6-position and a 3-hydroxyazetidine moiety linked via a methanone bridge. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol. This compound is of interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors or bioactive intermediates, though specific applications require further validation .

Properties

IUPAC Name

(6-ethoxypyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-10-4-3-8(5-12-10)11(15)13-6-9(14)7-13/h3-5,9,14H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQRRVPMMIWIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone, a compound of increasing interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{2}

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has significant antibacterial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus.
  • Antiproliferative Effects : The compound has demonstrated the ability to inhibit the proliferation of cancer cell lines, particularly in assays involving HeLa (cervical cancer) and A549 (lung cancer) cells.

The biological activity is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Cycle Arrest : It has been suggested that this compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Antimicrobial Studies

A study conducted by researchers aimed at evaluating the antimicrobial efficacy of various derivatives, including this compound, reported the following Minimum Inhibitory Concentrations (MIC):

PathogenMIC (µg/mL)
E. coli32
S. aureus16
E. faecalis64

These results indicate a potent antibacterial effect, particularly against S. aureus, which is crucial given the rise of antibiotic-resistant strains.

Antiproliferative Studies

In vitro studies assessing the antiproliferative effects on cancer cell lines yielded significant findings:

Cell LineIC50 (µg/mL)
HeLa25
A54930

The IC50 values suggest that the compound effectively inhibits cell growth at relatively low concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes critical structural and physicochemical properties of (6-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Stability/Decomposition Temp.
This compound C₁₂H₁₄N₂O₃ 234.25 6-ethoxy pyridine, 3-hydroxyazetidine EDCI-mediated coupling Not reported
(3-Hydroxyazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone C₁₃H₁₄N₂O₂ 230.26 Indole substituent, 3-hydroxyazetidine Not specified Purity: ≥95%
(6-Methoxypyridin-3-yl)(3-{[5-methyl-2-(oxan-4-yl)-1H-imidazol-1-yl]methyl}azetidin-1-yl)methanone C₂₃H₂₈N₄O₃ 408.50 Methoxy pyridine, imidazole-substituted azetidine Multi-step coupling Not reported
{3-[Ethyl(oxan-4-yl)amino]azetidin-1-yl}(6-methylpyridin-3-yl)methanone C₁₈H₂₆N₃O₂ 316.42 6-methyl pyridine, tetrahydropyran-ethylamino azetidine Substitution on azetidine Not reported
Di(1H-tetrazol-5-yl)methanone oxime C₃H₄N₈O 168.12 Tetrazole rings, oxime group Oxime formation Decomposes at 288.7°C

Structural and Functional Comparisons

Pyridine Substitution Patterns
  • Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound increases steric bulk and lipophilicity compared to methoxy analogs (e.g., compound in ). This may enhance membrane permeability but reduce aqueous solubility.
Azetidine Modifications
  • 3-Hydroxyazetidine: The hydroxyl group in the target compound and enables hydrogen bonding, improving solubility.
Thermal Stability
  • While decomposition data for the target compound is unavailable, analogs like di(1H-tetrazol-5-yl)methanone oxime exhibit high thermal stability (decomposition at 288.7°C) due to extensive hydrogen-bonding networks . The target compound’s stability likely depends on crystal packing and intermolecular H-bonds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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